5-Hete
Description
Structure
3D Structure
Properties
CAS No. |
72255-35-7 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChI Key |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Synonyms |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 5 Hete
Arachidonic Acid as the Primary Precursor for 5-HETE Formation
The biosynthesis of this compound begins with arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid. wikipedia.orgontosight.aiatamanchemicals.comwikipedia.org Arachidonic acid is typically esterified in the phospholipids (B1166683) of cell membranes. atamanchemicals.comresearchgate.net Upon cellular activation by various stimuli, arachidonic acid is released from membrane phospholipids through the action of phospholipase A2 (PLA2) enzymes, particularly group IVA cytosolic phospholipase A2 (cPLA2). atamanchemicals.commdpi.comnih.gov This free arachidonic acid then becomes available for metabolism by various enzymes, including lipoxygenases. atamanchemicals.comresearchgate.netresearchgate.net
Critical Role of 5-Lipoxygenase (5-LO) in this compound Synthesis
The enzyme 5-lipoxygenase (5-LO), also known as ALOX5, plays a central and critical role in the synthesis of this compound. wikipedia.orgontosight.aiatamanchemicals.comontosight.airesearchgate.net 5-LO catalyzes the initial oxygenation of arachidonic acid at the fifth carbon position. wikipedia.orgontosight.airesearchgate.netnih.gov This reaction is the committed step in the 5-lipoxygenase pathway, leading to the formation of this compound and other related eicosanoids like leukotrienes. wikipedia.orgatamanchemicals.comontosight.ai
Mechanisms of 5-LO Activation in this compound Production
In resting cells, 5-LO is typically inactive. semanticscholar.org Its activation is a tightly regulated process influenced by several factors. A key trigger for 5-LO activation is an increase in intracellular calcium ion levels. mdpi.comnih.govresearchgate.netsemanticscholar.orgresearchgate.net Calcium influx can lead to the translocation of 5-LO from the cytosol to the nuclear membrane or perinuclear region, where it can access its substrate, arachidonic acid, which is also released near these membranes. mdpi.comnih.govresearchgate.netresearchgate.net Membrane phospholipids also contribute to increasing 5-LO activity in vitro. slu.se Additionally, ATP and lipid hydroperoxides can act as activating factors for 5-LO. semanticscholar.orgresearchgate.net Phosphorylation of 5-LO can also play a role in its activation, and this can occur even without an increase in calcium. nih.govsemanticscholar.orgplos.org
Regulatory Proteins and Co-factors in 5-LO Activity (e.g., 5-Lipoxygenase-Activating Protein (FLAP))
The activity of 5-LO is significantly influenced by regulatory proteins and co-factors. A crucial accessory protein is the 5-lipoxygenase-activating protein (FLAP). ontosight.aiatamanchemicals.commdpi.comnih.govnih.govresearchgate.netslu.seplos.orgontosight.airesearchgate.net FLAP is a small membrane protein that is essential for the cellular formation of leukotrienes from endogenous arachidonic acid. nih.gov FLAP is thought to function as a membrane anchor or scaffold, facilitating the transfer of arachidonic acid to 5-LO at the nuclear membrane, thereby increasing the oxygenation reaction. mdpi.comnih.govslu.se While FLAP is critical for efficient leukotriene synthesis, studies suggest that this compound formation might be less affected by FLAP compared to leukotriene C4. researchgate.net
Another protein that interacts with 5-LO and influences its activity is coactosin-like protein (CLP). nih.govplos.orgresearchgate.net CLP functions as a scaffold for 5-LO and has been shown to increase its activity. researchgate.net The interaction between 5-LO and CLP involves specific residues in the N-terminal domain of 5-LO. nih.govplos.org CLP also interacts with F-actin, suggesting a potential role of the cytoskeleton in 5-LO translocation. plos.org
Co-factors such as calcium ions and ATP also support the activity of 5-LO. nih.govresearchgate.netslu.seresearchgate.net
Formation of 5-Hydroperoxyeicosatetraenoic Acid (5-HPETE) as an Intermediate
The initial product of 5-LO action on arachidonic acid is an unstable hydroperoxide intermediate called 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgatamanchemicals.comresearchgate.netnih.govhmdb.canih.govnih.govoxfordreference.com 5-LO catalyzes the insertion of molecular oxygen at the C-5 position of arachidonic acid, forming this hydroperoxy group. wikipedia.orgontosight.airesearchgate.netnih.gov 5-HPETE is a key branching point in the pathway; it can either be reduced to this compound or further metabolized by 5-LO's epoxidase activity to form leukotriene A4 (LTA4). wikipedia.orgresearchgate.netresearchgate.netoxfordreference.comwikipedia.org
Enzymatic Reduction of 5-HPETE to this compound (e.g., Glutathione (B108866) Peroxidase)
Following the formation of 5-HPETE, it is rapidly converted to the more stable this compound. wikipedia.orgontosight.ainih.govhmdb.canih.gov This conversion involves the enzymatic reduction of the hydroperoxy group at the C-5 position to a hydroxyl group. wikipedia.orgontosight.ainih.govhmdb.canih.gov While glutathione peroxidase (GPX) was initially considered a primary enzyme for this reduction, studies suggest that other cellular peroxidases are also involved and may be kinetically more competent for this specific reaction in certain cell types like neutrophils. wikipedia.orgontosight.aihmdb.canih.govreactome.orgnih.govd-nb.info These peroxidases utilize reducing agents, such as glutathione, to facilitate the conversion of 5-HPETE to this compound. hmdb.canih.govnih.govd-nb.info
Cellular and Tissue-Specific Expression Patterns of this compound Synthesizing Enzymes
The enzymes involved in this compound synthesis, particularly 5-LO, exhibit cellular and tissue-specific expression patterns. wikipedia.orgresearchgate.net Human ALOX5 (5-LO) is highly expressed in cells that play significant roles in innate immunity and inflammatory responses. wikipedia.org Examples of such cells include neutrophils, eosinophils, monocytes, macrophages, mast cells, dendritic cells, and B lymphocytes. wikipedia.orgresearchgate.netresearchgate.netoup.com 5-LO is also found in monocyte-derived foam cells in atherosclerotic tissues. wikipedia.orgoup.com While highly expressed in these inflammatory cells, 5-LO can also be expressed, albeit typically at lower levels, in many other cell types. wikipedia.org
The specific profile of eicosanoids produced by a cell type is determined by the complement of enzymes it expresses. researchgate.net This can lead to tissue- and species-specific differences in eicosanoid synthesis. researchgate.net For instance, alveolar macrophages may synthesize different proportions of leukotrienes and prostanoids compared to macrophages from other locations. researchgate.net The expression of eicosanoid-forming enzymes can also be modulated by various factors, including cytokines. researchgate.net
In certain types of cancer cells, such as those from the prostate, lung, colon, colorectal, and pancreas, ALOX5 can be overexpressed as a consequence of malignant transformation. wikipedia.org This overexpression can lead to increased production of this compound in these cells. wikipedia.orgpnas.org
Metabolism and Catabolism of 5 Hete
Enzymatic Pathways of 5-HETE Degradation
This compound can be enzymatically converted into various products, including oxidized forms and dihydroxylated derivatives.
A primary metabolic pathway for this compound is its oxidation to 5-oxo-eicosatetraenoic acid (5-oxo-ETE). wikipedia.orgnih.govkarger.com This reaction is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govkarger.comwikipedia.orgnih.gov 5-HEDH is a microsomal enzyme that exhibits high selectivity for 5(S)-HETE. nih.govkarger.comnih.govnih.gov The conversion of 5(S)-HETE to 5-oxo-ETE is considered significant because 5-oxo-ETE is substantially more potent than 5(S)-HETE in stimulating various cell types involved in inflammation and allergic reactions. wikipedia.orgwikipedia.org This suggests that 5-HEDH may function to enhance the biological effects initiated by this compound production. wikipedia.org
The enzymatic conversion of this compound to 5-oxo-ETE by 5-HEDH is dependent on the presence of NADP+ as an obligatory co-factor. nih.govkarger.comnih.govresearchgate.netnih.govresearchgate.net Intracellular NADP+ levels are typically low in resting cells, which limits the synthesis of 5-oxo-ETE under basal conditions. nih.govnih.govresearchgate.netnih.govresearchgate.net However, conditions that lead to an increase in the intracellular NADP+ to NADPH ratio, such as oxidative stress or the activation of the respiratory burst in phagocytic cells, dramatically stimulate the oxidation of this compound to 5-oxo-ETE. nih.govkarger.comresearchgate.netnih.govresearchgate.netencyclopedia.pub This indicates that the synthesis of 5-oxo-ETE is tightly regulated by the cellular redox state. nih.govkarger.comnih.gov
In addition to oxidation to 5-oxo-ETE, this compound can be further metabolized to various dihydroxyeicosatetraenoic acids (diHETEs). wikipedia.org These include 5,15-diHETE, 5,20-diHETE, 5,12-diHETE, and 5,11-diHETE. wikipedia.orgnih.govresearchgate.net
5,15-diHETE: This diHETE can be formed from this compound through the action of ALOX15 (15-lipoxygenase). wikipedia.org Biosynthesis of 5,15-diHETE in leukocytes can also involve consecutive oxygenation of arachidonic acid by 5-lipoxygenase and 15-lipoxygenase. nih.gov Cyclooxygenase-2 (COX-2) can also contribute to the biosynthesis of 5,15-diHETE from 5S-HETE. nih.govresearchgate.net Studies in activated human leukocytes have shown the formation of 5S,15S-diHETE and 5S,15R-diHETE from 5S-HETE via COX-2. nih.govresearchgate.net
5,20-diHETE: Formation of 5,20-diHETE from 5(S)-HETE can occur via cytochrome P450 enzymes, likely CYP4F3. wikipedia.org In human neutrophils, ω-oxidation by LTB4 20-hydroxylase (CYP4F3A) is a major competing metabolic pathway for this compound, leading to the formation of 5,20-diHETE. nih.gov
5,12-diHETE: 12-Lipoxygenase (ALOX12) can metabolize 5(S)-HETE to 5(S),12(S)-diHETE. wikipedia.org
5,11-diHETE: Cyclooxygenase-2 can metabolize 5(S)-HETE to 5(S),11(R)-diHETE. wikipedia.orgresearchgate.net Aspirin-treated cyclooxygenase-2 can also lead to the formation of 5(S),15(R)-diHETE and 5(S),11(R)-diHETE from 5S-HETE. wikipedia.orgnih.govresearchgate.net
The formation of some diHETEs, such as 5,20-diHETE, is proposed to represent a pathway for 5(S)-HETE inactivation, as 5,20-diHETE is significantly less potent than 5(S)-HETE in stimulating cells. wikipedia.org
Esterification and De-esterification of this compound into Cellular Lipids (e.g., Phospholipids (B1166683), Triacylglycerols)
This compound can be incorporated into cellular lipids, including phospholipids and triacylglycerols, through esterification. wikipedia.orgnih.govjci.orgnih.gov This process involves acyltransferases that esterify 5(S)-HETE into membrane phospholipids. wikipedia.org
Studies in rat polymorphonuclear leukocytes (PMNL) showed that endogenously formed this compound is rapidly esterified into phospholipids and triacylglycerols following cell stimulation. nih.gov This esterification accounted for a significant portion of the metabolized free this compound. nih.gov Interestingly, the esterification profile of exogenously added this compound can differ from that of endogenously formed this compound. nih.gov Exogenous this compound was found to be rapidly incorporated into PMNL and predominantly located in triacylglycerol, while endogenous this compound was esterified equally to phospholipids and triacylglycerol in quantitative studies. nih.gov
In human neutrophils, this compound has been shown to be predominantly incorporated into phosphatidylcholine (PC) or triglycerides. nih.gov In tracheal epithelial cells, while this compound was incorporated into PC and phosphatidylethanolamine (B1630911) (PE), 1this compound showed more selective incorporation into phosphatidylinositol (PI). nih.gov Human endothelial cells also incorporate this compound into PC. nih.gov In kidney cells, this compound is incorporated into di- and mono-glycerides of adrenal glomerulosa cells. nih.gov
The esterification of hydroxylated fatty acids like this compound into membrane phospholipids may represent a mechanism for altering membrane characteristics. jci.org
Transcellular Biosynthesis and Metabolic Interplay
Transcellular biosynthesis involves the production of lipid mediators through the interaction of different cell types, where an intermediate produced by one cell is transferred to another for further metabolism. pnas.orgmdpi.com this compound participates in such metabolic interplay.
Cells that express 5-lipoxygenase (5-LOX) can produce this compound. pnas.org These cells may then transfer the formed 5(S)-HETE to other cells that possess high levels of 5-HEDH and NADP+, enabling the conversion of the transferred 5(S)-HETE to 5-oxo-ETE. wikipedia.orgnih.govencyclopedia.pub This transcellular production of 5-oxo-ETE can occur in structural cells that may have little or no 5-LOX activity but express 5-HEDH. karger.comnih.govnih.govencyclopedia.pub Examples include epithelial, endothelial, and dendritic cells, as well as certain cancer cells. wikipedia.orgkarger.comnih.govnih.govresearchgate.netencyclopedia.pub
Studies have shown that cells devoid of 5-lipoxygenase can synthesize 5-oxo-ETE through transcellular biosynthesis using this compound derived from inflammatory cells. nih.govnih.gov This highlights a mechanism by which cells lacking the initial enzyme in the pathway can still contribute to the production of downstream, more potent metabolites like 5-oxo-ETE. nih.govnih.gov
The metabolic interplay of this compound also extends to its role as a substrate for enzymes in other eicosanoid pathways, such as COX-2, leading to the formation of crossover products like certain diHETEs. wikipedia.orgnih.govresearchgate.netacs.org
Data Table: Selected Metabolic Transformations of this compound
| Substrate | Enzyme/Pathway | Product(s) | Co-factor | Cellular Location/Context | Citation(s) |
| This compound | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5-oxo-ETE | NADP+ | Microsomal; various cell types (inflammatory, structural) | wikipedia.orgnih.govkarger.comnih.govresearchgate.net |
| This compound | ALOX15 (15-Lipoxygenase) | 5,15-diHETE | wikipedia.orgnih.gov | ||
| This compound | Cyclooxygenase-2 (COX-2) | 5S,15S-diHETE, 5S,15R-diHETE, 5S,11R-diHETE | Activated leukocytes | nih.govresearchgate.net | |
| This compound | Aspirin-treated Cyclooxygenase-2 | 5S,15R-diHETE, 5S,11R-diHETE | Activated leukocytes | wikipedia.orgnih.govresearchgate.net | |
| This compound | ALOX12 (12-Lipoxygenase) | 5S,12S-diHETE | wikipedia.orgnih.gov | ||
| This compound | Cytochrome P450 (e.g., CYP4F3, CYP4F3A) | 5,20-diHETE | NADPH | Neutrophils (ω-oxidation) | wikipedia.orgnih.gov |
| This compound | Acyltransferases | Esterified this compound in Phospholipids (PC, PE, PI) and Triacylglycerols | Various cell types (PMNL, neutrophils, epithelial, kidney) | wikipedia.orgnih.govjci.orgnih.gov | |
| This compound | Transcellular metabolism (via 5-HEDH in recipient cells) | 5-oxo-ETE | NADP+ | Transfer from 5-LOX+ cells to 5-HEDH+ cells | wikipedia.orgkarger.comnih.govencyclopedia.pubnih.gov |
Cellular and Molecular Mechanisms of 5 Hete Action
Receptor-Mediated Signaling by 5-HETE and its Metabolites
While this compound itself is involved in cell signaling, its oxidized metabolite, 5-oxo-ETE, is recognized as a particularly potent cell signaling agent within the this compound family. wikipedia.orgencyclopedia.pub These molecules can act in an autocrine or paracrine manner, stimulating the cells that produce them or nearby cells. wikipedia.orgencyclopedia.pub
Characterization of the Oxoeicosanoid Receptor 1 (OXER1/GPR99) as a Receptor for 5-oxo-ETE
The biological responses to 5-oxo-ETE are primarily mediated by a dedicated G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXER1), also referred to as GPR99, OXE, OXE-R, hGPCR48, or R527. encyclopedia.pubwikipedia.orgguidetopharmacology.orgnih.gov OXER1 is highly selective for 5-oxo-ETE and is considered the receptor responsible for many of its actions. liminalbiosciences.com
Research has characterized OXER1 as a receptor that couples to the Gi alpha subunit (Gαi) and G beta-gamma complex (Gβγ). wikipedia.org Upon binding of 5-oxo-ETE or other members of the this compound family, OXER1 triggers the dissociation of this G protein complex. encyclopedia.pubwikipedia.org The Gβγ component appears to be primarily responsible for activating the downstream signaling pathways that lead to cellular responses. encyclopedia.pubwikipedia.org
OXER1 is expressed in various cell types, with particularly high levels found in human leukocytes such as eosinophils, basophils, neutrophils, and macrophages, consistent with the potent chemotactic activity of 5-oxo-ETE for these cells. wikipedia.orgguidetopharmacology.orgnih.govliminalbiosciences.com It is also expressed in a variety of cancer cell lines. guidetopharmacology.orgnih.gov While orthologs of OXER1 are found in several mammalian and fish species, a clear ortholog is notably absent in mice and rats. encyclopedia.pub
5-oxo-ETE is significantly more potent than 5(S)-HETE in stimulating certain cellular responses, suggesting that the conversion of 5(S)-HETE to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) may serve to amplify the biological impact of this compound production. wikipedia.orgnih.gov
Proposed Receptor for this compound (e.g., G2A/GPR132)
While 5-oxo-ETE has a well-characterized receptor in OXER1, the direct receptor for this compound itself has been less definitively established. Some research suggests that G2A, also known as GPR132, may function as a receptor for this compound and other lipid mediators. encyclopedia.pub However, the precise role and extent to which G2A/GPR132 mediates the specific effects of this compound require further thorough investigation. encyclopedia.pub
Intracellular Signaling Cascades Modulated by this compound
Beyond receptor interactions, this compound and its metabolites can influence various intracellular signaling pathways, impacting processes such as cell proliferation and survival. karger.comnih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., MEK/P42/44 MAPK)
Studies have indicated that 5(S)-HETE can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the MEK/P42/44 MAPK cascade (also known as ERK1/2). karger.comnih.gov Research in human pancreatic cancer cells, for instance, demonstrated that 5(S)-HETE stimulated the phosphorylation of both MEK and P42/44 MAPK. karger.comnih.gov Inhibition of MEK was shown to block 5(S)-HETE-stimulated cell proliferation in these cell lines, highlighting the involvement of this pathway in mediating some of this compound's effects. karger.comnih.gov Activation of the MAPK pathway has also been observed in stimulated neutrophils exposed to 5-oxo-ETE via a G protein-coupled receptor. lipidmaps.org Increases in reactive oxygen species (ROS) levels, which can be influenced by this compound, can also stimulate the MAPK pathway. nih.gov
Modulation of Phosphoinositide 3-Kinase (PI3K)/Akt Signaling
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another key cascade modulated by this compound. karger.comnih.govaacrjournals.org This pathway is known to play a significant role in cell survival, proliferation, and angiogenesis. aacrjournals.orgphysiology.org Studies have shown that 5(S)-HETE can significantly stimulate Akt phosphorylation, and inhibition of PI3K has been found to block 5(S)-HETE-stimulated cell proliferation in certain cancer cells. karger.comnih.gov This suggests that the PI3K/Akt axis is involved in mediating the proliferative effects of this compound. karger.comnih.gov Activation of PI3K-Akt signaling has also been implicated in the effects of other HETEs, such as 15(S)-HETE, on processes like angiogenesis. aacrjournals.orgresearchgate.net
Influence on Intracellular Tyrosine Kinases
5(S)-HETE has been shown to influence intracellular tyrosine kinases. karger.comnih.gov Research indicates that 5(S)-HETE can induce the tyrosine phosphorylation of multiple intracellular proteins. karger.comnih.gov Furthermore, the use of a tyrosine kinase inhibitor has been shown to block 5(S)-HETE-stimulated cell proliferation, suggesting that intracellular tyrosine kinases are involved in the mitogenic effects of this compound in certain cell types. karger.comnih.gov Non-receptor tyrosine kinases, such as those in the Src kinase family, are known to be activated by other arachidonic acid metabolites and are involved in cell proliferation. karger.com
Regulation of Nrf2 Pathway Activation
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial defense mechanism against oxidative stress and inflammation, regulating the expression of antioxidant and detoxifying enzymes. Research indicates that this compound can influence the activation of the Nrf2 pathway. In human umbilical vascular endothelial cells (HUVECs), treatment with this compound has been shown to increase the nuclear translocation of Nrf2 and upregulate the expression of Nrf2-regulated genes such as heme oxygenase-1 (HMOX1) and cystine/glutamate transporter (SLC7A11) nih.govnih.gov. While this compound can induce reactive oxygen species (ROS) generation, the Nrf2 activation it elicits appears to be independent of this ROS production nih.govnih.gov. Instead, this compound is metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), and it is this metabolite, 5-oxo-ETE, that is suggested to primarily drive Nrf2 activation in HUVECs nih.govnih.gov. Studies have further supported that glioma cell-derived this compound can induce the nuclear translocation of Nrf2 in glioma-associated microglia/macrophages, promoting the expression of programmed death-ligand 1 (PD-L1) and M2 polarization bmj.com.
Calcium Signaling Modulation
Calcium signaling is fundamental to numerous cellular processes. The role of this compound in modulating intracellular calcium levels has been investigated in various cell types. While some studies suggest that direct addition of this compound to cultured vascular smooth muscle cells has little effect on intracellular calcium concentrations, the lipoxygenase pathway, in general, and specifically 12-HETE, may be involved in modulating calcium responses to agonists like Angiotensin II in these cells ahajournals.org. This suggests that the impact of this compound on calcium signaling might be context-dependent and potentially involve its interaction with or conversion to other lipid mediators. Although this compound itself might not directly trigger significant calcium influx in all cell types, its precursor 5-HPETE and this compound have been shown to enhance steroidogenic acute regulatory protein (StAR) gene expression and steroid hormone production in MA-10 Leydig tumor cells, a process often linked to calcium signaling pathways nih.gov. Additionally, 5-oxo-ETE, a metabolite of this compound, is known to induce calcium mobilization in leukocytes asm.org.
Gene Expression Regulation by this compound and its Metabolites
This compound and its metabolites can influence gene expression by modulating the activity of transcription factors and affecting the transcription of specific genes. As mentioned, this compound, primarily through its metabolite 5-oxo-ETE, can upregulate the expression of Nrf2-regulated genes involved in antioxidant defense nih.govnih.gov. Beyond the Nrf2 pathway, this compound has been shown to activate the cAMP-response element binding protein (CREB), a transcription factor that regulates gene expression nih.gov. In the context of Alzheimer's disease models, this compound treatment increased the levels of total CREB and its phosphorylated form, leading to the activation of a luciferase reporter system driven by CREB nih.gov. This activation of CREB by this compound was found to increase the transcription of the γ-secretase complex, which is involved in amyloid beta formation nih.gov.
Furthermore, this compound and its precursor 5-HPETE have been demonstrated to enhance the expression of the steroidogenic acute regulatory (StAR) gene in MA-10 Leydig tumor cells, suggesting a role in regulating steroidogenesis at the transcriptional level nih.gov. This effect was localized to a specific region of the StAR promoter nih.gov. In cancer cells, 5-LOX activity and its metabolite this compound have been implicated in influencing gene expression related to cell adhesion, extracellular matrix formation, G protein signaling, and cytoskeleton organization researchgate.net. There is also evidence suggesting that 5-LOX and this compound may suppress p53-dependent transcriptional activity of pro-apoptotic genes by altering the subcellular localization of p53 researchgate.net.
Cross-talk and Interactions of this compound Signaling with Other Lipid Mediators
The signaling of this compound does not occur in isolation but interacts and cross-talks with pathways involving other lipid mediators derived from arachidonic acid and other polyunsaturated fatty acids. The arachidonic acid cascade involves multiple enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 enzymes, which produce a diverse array of bioactive lipids nih.govcaymanchem.com.
This compound is a direct product of the 5-LOX pathway, which also leads to the formation of leukotrienes (LTs) such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4) asm.orgcaymanchem.commdpi.com. These mediators often have overlapping or distinct roles in inflammation and other processes, and their production can be interconnected. For instance, LTA4, an intermediate in the synthesis of LTB4 and cysteinyl leukotrienes, is also formed from 5-HPETE, the precursor to this compound asm.orgnih.gov.
Cross-talk can occur through shared substrates, enzymes, or downstream signaling pathways. For example, while this compound is a 5-LOX product, other HETEs like 12-HETE and 1this compound are produced by 12-LOX and 15-LOX, respectively caymanchem.commdpi.com. These different HETEs can have distinct biological activities, as seen in the modulation of calcium signaling where 12-HETE, but not this compound or 1this compound, restored calcium transients in LO-inhibited vascular smooth muscle cells ahajournals.org.
Furthermore, the metabolism of this compound to 5-oxo-ETE by 5-HEDH highlights a metabolic interaction that generates a more potent lipid mediator with specific receptor targets like OXER1 nih.govresearchgate.netnih.gov. 5-oxo-ETE can also cooperate with other mediators such as platelet-activating factor (PAF), RANTES, and eotaxin in stimulating cells like eosinophils wikipedia.org.
Interactions also exist between the 5-LOX pathway and the COX pathway, which produces prostaglandins (B1171923) and thromboxanes caymanchem.com. While this compound and prostaglandins like PGE2 are distinct, both pathways contribute to inflammatory and other responses, and their products can have synergistic or opposing effects nih.govcaymanchem.com. For example, some studies have investigated cross-over metabolites formed through the combined action of 5-LOX and COX-2 nih.gov.
Physiological and Pathophysiological Roles of 5 Hete: in Vitro and Animal Model Studies
Involvement in Inflammatory Processes
5-HETE is a key player in the complex orchestration of inflammatory responses. It exerts its influence by recruiting and activating various immune cells, thereby contributing to the propagation of inflammation. The following subsections detail the specific roles of this compound in modulating the functions of key inflammatory cells.
Role in Neutrophil Chemotaxis and Activation
This compound has been identified as a potent chemoattractant for neutrophils, which are the first responders to sites of inflammation. Both the 5(R) and 5(S) enantiomers of this compound have been shown to induce neutrophil migration, with 5(R)-HETE being slightly more potent. nih.gov The chemotactic response to this compound is both dose- and time-dependent, with significant neutrophil migration observed within 40 minutes and peaking at 60 to 90 minutes. nih.gov Checkerboard analysis has confirmed that this migration is indeed chemotactic in nature. nih.gov
Beyond its role in recruitment, this compound also contributes to the activation of neutrophils. Studies have shown that 5(S)-HETE, when acylated into phosphatidylethanolamine (B1630911) in the membranes of human neutrophils, can enhance the stimulated production of superoxide (B77818) anions and the release of interleukin-8 (IL-8), a pro-inflammatory chemokine. nih.govwikipedia.org Furthermore, this compound and its isomers are known to be produced by neutrophils in response to bacterial pathogens and their components, such as lipopolysaccharide (LPS), highlighting their role in the innate immune response to infection. researchgate.net
Chemotactic Activity of this compound Enantiomers on Neutrophils
| Enantiomer | Relative Potency | Peak Migration Time | Reference |
|---|---|---|---|
| 5(R)-HETE | More potent | 60-90 minutes | nih.gov |
| 5(S)-HETE | Potent | 60-90 minutes | nih.gov |
Regulation of Macrophage and Monocyte Activities
Monocytes and macrophages are central to both innate and adaptive immunity, playing roles in phagocytosis, antigen presentation, and the production of inflammatory mediators. nih.govnih.gov Research indicates that the differentiation of monocytes into macrophages is accompanied by an enhanced capacity to produce 5-oxo-ETE from this compound. nih.gov This is due to the induction of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) during monocytic differentiation towards a macrophage phenotype. nih.gov
Studies comparing bone marrow-derived macrophages (BMDMs) and peritoneal macrophages have revealed distinct eicosanoid production profiles, with peritoneal macrophages producing higher levels of this compound upon stimulation. nih.gov Furthermore, the polarization of macrophages into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages, is associated with differences in their eicosanoid production, although the specific regulation by this compound is an area of ongoing investigation. nih.gov The release of 5-oxo-ETE by activated macrophages at the forefront of the host defense could lead to the infiltration of other granulocytes into the tissue. nih.gov
Contribution to Cytokine and Chemokine Production
Cytokines and chemokines are signaling proteins that are crucial for orchestrating the immune and inflammatory responses. termedia.pltermedia.plabcam.com The production of these mediators can be influenced by various stimuli, including lipid mediators like this compound. As mentioned previously, 5(S)-HETE acylated into the membranes of neutrophils can enhance the release of the chemokine IL-8. nih.govwikipedia.org This suggests a direct role for this compound in amplifying the inflammatory cascade by promoting the recruitment of more immune cells to the site of inflammation. While extensive research has been conducted on how other molecules, such as serotonin (B10506) (5-hydroxytryptamine or 5-HT), modulate the production of a wide range of cytokines and chemokines like IL-1β, IL-6, and TNF-α in monocytes, the specific and direct impact of this compound on the broader cytokine and chemokine profile of various immune cells is an area that requires further investigation. nih.govnih.gov
Role in Cell Proliferation, Differentiation, and Apoptosis
Beyond its involvement in inflammation, the 5-lipoxygenase pathway and its product this compound have been increasingly recognized for their role in regulating cell growth, survival, and death. These effects are particularly prominent in the context of cancer biology.
Pro-proliferative Effects in Various Cancer Cell Lines (e.g., Pancreatic, Prostate, Breast, Lung Cancer Cells)
A growing body of evidence from in vitro studies has demonstrated that this compound can act as a mitogenic factor, stimulating the proliferation of various cancer cell lines.
Pancreatic Cancer: In human pancreatic cancer cell lines such as PANC-1 and HPAF, 5(S)-HETE has been shown to markedly stimulate cell proliferation in a time- and concentration-dependent manner. karger.com This pro-proliferative effect is mediated through the activation of multiple signaling pathways, including the MEK/ERK and the PI3 kinase/AKT pathways. karger.comnih.gov Inhibition of these pathways has been found to block the mitogenic effects of 5(S)-HETE. karger.com Furthermore, tuft cells within the pancreatic tumor microenvironment have been identified as a potential source of this compound. nih.gov
Prostate Cancer: The androgen receptor (AR) signaling pathway is a key driver of prostate cancer growth. nih.govmdpi.commdpi.com While the direct interaction between this compound and AR signaling is still being elucidated, studies on the related compound 20-HETE have shown that it is necessary to sustain the viability of androgen-sensitive prostate cancer cells and may act as a signaling molecule in pathways involved in cell viability upon AR stimulation. nih.gov
Breast Cancer: The role of this compound in breast cancer cell proliferation is also an active area of research. The 5-lipoxygenase pathway is implicated in the growth of breast cancer cells, and further investigation is needed to fully understand the specific contribution of this compound and its interaction with hormone receptor signaling, such as the estrogen receptor.
Lung Cancer: In the context of lung cancer, the epidermal growth factor receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival. nih.govnih.govlcfamerica.orgplos.orgmdpi.com While the direct link between this compound and EGFR signaling in lung cancer is not fully established, the known pro-proliferative effects of this compound in other cancers suggest a potential interplay that warrants further investigation.
Signaling Pathways Involved in this compound-Induced Pancreatic Cancer Cell Proliferation
| Signaling Pathway | Involvement | Key Mediators | Reference |
|---|---|---|---|
| MEK/ERK Pathway | Activated by 5(S)-HETE | MEK, P42/44 MAPK (ERK) | karger.comnih.gov |
| PI3 Kinase/AKT Pathway | Activated by 5(S)-HETE | PI3 Kinase, AKT | karger.comnih.gov |
| Intracellular Tyrosine Kinases | Activated by 5(S)-HETE | Various | karger.com |
| P38 Kinase | Not Involved | - | karger.com |
| JNK/SAPK | Not Involved | - | karger.com |
| Protein Kinase C (PKC) | Not Involved | - | karger.com |
Modulation of Tissue Repair and Remodeling Processes
5-Hydroxyeicosatetraenoic acid (this compound) is implicated in the complex processes of tissue repair, which involve a highly orchestrated series of events including inflammation, proliferation, and remodeling. nih.govmdpi.com While the complete role of this compound in wound healing is still under investigation, studies suggest its involvement in modulating key cellular activities. The process of wound repair involves the activation and migration of fibroblasts, the primary cell type responsible for synthesizing and depositing the new extracellular matrix to repair the tissue's structural framework. nih.gov
In pathological conditions, dysregulation of the repair process can lead to fibrosis, characterized by excessive deposition of extracellular matrix and the formation of nonfunctional scar tissue. nih.govmdpi.com This process is driven by the profound activation of fibroblasts by the inflammatory milieu at the wound site. nih.gov While specific studies on this compound's direct role in cutaneous wound healing are limited, the broader 5-lipoxygenase (5-LOX) pathway, which produces this compound, has been shown to be involved in impaired wound repair. mdpi.com For instance, genetic deficiency or pharmacological inhibition of 5-LOX in mice accelerated wound repair by reducing reactive oxygen species formation in fibroblasts. mdpi.com
Beyond skin, this compound has been shown to participate in other tissue remodeling processes, such as bone remodeling. wikipedia.org In vitro studies have demonstrated that this compound, released by monocytes, can stimulate osteoclast-dependent bone reabsorption at sub-nanomolar concentrations. wikipedia.org It also inhibits bone-like nodule formation induced by morphogenetic protein-2 (BMP-2) in mouse calvarial organ cultures, suggesting a regulatory role for this compound in maintaining bone structure. wikipedia.org
| Process | Model System | Observed Effect of this compound | Reference |
|---|---|---|---|
| Bone Resorption | In vitro mixed culture system (monocytes/osteoclasts) | Stimulates osteoclast-dependent bone reabsorption | wikipedia.org |
| Bone Formation | Mouse calvarial organ cultures | Inhibits morphogenetic protein-2 (BMP-2)-induced bone-like nodule formation | wikipedia.org |
Implications in Vascular Biology and Angiogenesis
This compound plays a significant role in vascular biology, particularly by influencing the behavior of endothelial cells and contributing to the formation of new blood vessels, a process known as neovascularization. nih.govmdpi.com
Endothelial cells, which form the inner lining of blood vessels, are crucial for vascular health and function. Studies have shown that this compound can directly interact with and modulate these cells. Research indicates a specific, dose-related binding of this compound to human endothelial cell monolayers. nih.gov This binding has functional consequences; for example, it has been shown to block tumor cell adhesion to endothelial cells by approximately 40%. nih.gov
Furthermore, 5(S)-HETE has been identified as a stimulus for DNA synthesis in human microvascular endothelial cells (HMVECs), a key step in cell proliferation. nih.gov This effect is mediated through the activation of complex intracellular signaling pathways. 5(S)-HETE stimulates the tyrosine phosphorylation of Jak-2, STAT-1, and STAT-3, and activates the phosphatidylinositol 3-kinase (PI3-kinase)/Akt signaling cascade. nih.govresearchgate.net The activation of these pathways ultimately leads to the induced expression of basic fibroblast growth factor 2 (bFGF-2), a potent angiogenic factor, which in turn drives DNA synthesis. nih.gov
| Signaling Pathway/Molecule | Effect of 5(S)-HETE | Downstream Consequence | Reference |
|---|---|---|---|
| Jak/STAT Pathway (Jak-2, STAT-1, STAT-3) | Stimulates tyrosine phosphorylation | Contributes to induction of bFGF-2 expression | nih.gov |
| PI3-kinase/Akt Pathway (Akt, p70S6K, 4E-BP1) | Stimulates activity and phosphorylation | Contributes to induction of bFGF-2 expression | nih.govresearchgate.net |
| Basic Fibroblast Growth Factor 2 (bFGF-2) | Induces expression | Stimulates HMVEC DNA synthesis | nih.gov |
Neovascularization, the formation of new blood vessels, is a critical process in both physiological contexts, such as tissue repair, and pathological conditions like tumor growth. escholarship.orgnih.gov The stimulatory effect of this compound on endothelial cell DNA synthesis via the induction of bFGF-2 directly links it to the process of angiogenesis. nih.gov By promoting the proliferation of endothelial cells, this compound contributes to the foundational steps of new vessel formation.
While direct evidence linking this compound to neovascularization in vivo is still developing, its precursor, arachidonic acid, and other related metabolites like 20-HETE have been identified as regulators of angiogenesis. ahajournals.orgnih.gov For example, 20-HETE has been shown to regulate ischemia-induced neovascularization by inducing HIF-1α/VEGF pathways, which support the mobilization and homing of bone marrow-derived endothelial progenitor cells. ahajournals.org Given that this compound is a significant metabolite of arachidonic acid, its pro-proliferative effects on endothelial cells suggest it may act as a key mediator in the broader context of vascular remodeling and repair. nih.govnih.gov
Participation in Immunomodulation and Innate Immunity
This compound is a key product of the 5-lipoxygenase (5-LOX) enzyme, which is highly expressed in cells that regulate innate immunity, such as neutrophils, macrophages, monocytes, and mast cells. wikipedia.org As such, this compound is considered a potential member of the innate immune system, acting as a signaling agent in inflammatory and allergic responses. wikipedia.org The innate immune system provides the first line of defense against pathogens, with its cells recognizing and responding to molecular patterns associated with pathogens or cellular damage. frontiersin.org
In vitro studies demonstrate that this compound can modulate the functions of key immune cells. For instance, both 5(R)-HETE and 5(S)-HETE are potent chemotactic agents for human neutrophils, inducing their migration. nih.gov This chemotactic activity is enhanced when neutrophils migrate through endothelial and epithelial monolayers, suggesting a role for this compound in recruiting these first-responder immune cells to sites of inflammation. nih.gov Furthermore, this compound can modulate the synthesis of other inflammatory mediators. In mouse peritoneal macrophages, this compound inhibits the zymosan-induced synthesis of leukotriene C4, thromboxane (B8750289) B2, and prostaglandin (B15479496) E2, indicating its capacity to fine-tune the inflammatory response. nih.gov The metabolites of 5-LOX activation, including this compound, trigger chemotaxis of immune cells and are recognized as key players in the pathophysiology of inflammatory diseases. nih.gov
Involvement in Neuroinflammation and Neural Function
There is growing evidence for the involvement of the 5-LOX pathway and its products, including this compound, in neuroinflammation and the pathophysiology of neurodegenerative diseases. nih.gov Neuroinflammation is a complex process mediated by glial cells in response to injury or disease and is a hallmark of various neurological disorders. explorationpub.com
Studies in animal models of neurodegenerative disease have detected changes in this compound levels in the central nervous system. In a mouse model of amyotrophic lateral sclerosis (ALS), plasma levels of this compound were elevated at the onset of the disease. frontiersin.org However, brain levels of this compound did not show a corresponding increase, suggesting complex, compartment-specific regulation of this lipid mediator during disease progression. frontiersin.org The 5-LOX pathway is considered a key player in the inflammatory processes associated with conditions like Alzheimer's disease. nih.gov
Furthermore, the precursor to this compound, 5(S)-HpETE, has been reported to inhibit the Na+/K+-ATPase activity in synaptosome membrane preparations from the rat cerebral cortex. wikipedia.org This action could potentially inhibit synapse-dependent communication between neurons, suggesting that 5-LOX metabolites may directly influence neural function. wikipedia.org
Influence on Steroidogenesis and Parturition
5-hydroxyeicosatetraenoic acid (this compound) has been shown to exert significant influence over steroidogenesis, the biological process of producing steroid hormones, and parturition, the process of childbirth. However, its precise role can vary depending on the specific cellular context and model system studied.
In the context of steroid production, in vitro studies have demonstrated that 5(S)-HETE and its precursor, 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), can stimulate the synthesis of essential steroid hormones. For instance, these metabolites have been observed to increase the production of progesterone (B1679170) in cultured ovarian glomerulosa cells from rats. wikipedia.org Similarly, they enhance the secretion of both progesterone and testosterone (B1683101) in cultured testicular Leydig cells, also from rat models. wikipedia.org The mechanism in Leydig cells involves the stimulation of steroidogenic acute regulatory (StAR) protein transcription, a critical step in steroid hormone synthesis. wikipedia.orgnih.gov Specifically, studies on MA-10 mouse Leydig tumor cells showed that both 5-HpETE and this compound enhanced StAR protein expression and, consequently, progesterone production. nih.gov
Conversely, research on human corpora lutea has indicated an inhibitory role for this compound. In cultured human luteal cells, this compound was found to significantly inhibit progesterone production in a dose-dependent manner. nih.gov This inhibitory effect was also observed when progesterone production was stimulated by human chorionic gonadotropin (hCG). nih.gov In this model, this compound did not affect the production of estradiol. nih.gov These findings suggest that the influence of this compound on steroidogenesis is complex and may be tissue- and species-specific.
Table 1: Research Findings on this compound's Influence on Steroidogenesis and Parturition
| Area of Study | Model System | Key Findings | Reference |
|---|---|---|---|
| Steroidogenesis | Cultured rat ovarian glomerulosa cells | 5(S)-HETE and 5(S)-HpETE stimulate progesterone production. | wikipedia.org |
| Steroidogenesis | Cultured rat testicular Leydig cells | 5(S)-HETE and 5(S)-HpETE enhance progesterone and testosterone secretion. | wikipedia.org |
| Steroidogenesis | MA-10 mouse Leydig tumor cells | 5-HPETE and this compound enhance StAR protein expression and progesterone production. | nih.gov |
| Steroidogenesis | Cultured human luteal cells | This compound significantly inhibits progesterone production in a dose-related manner. | nih.gov |
| Parturition | Human amniotic fluid | Concentration of this compound is significantly greater in women in labor versus not in labor. | nih.gov |
| Parturition | Human myometrial strips (in vitro) | 5(S)-HETE (3–150 nM) increases the rate of spontaneous contractions and overall contractility. | wikipedia.org |
Interactions with Prostaglandin Synthesis and Other Eicosanoid Pathways
This compound is a product of the 5-lipoxygenase (5-LOX) pathway, one of the major branches of eicosanoid synthesis from arachidonic acid. wikipedia.org This pathway operates in parallel to the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (B1171923). wikipedia.org While these pathways are distinct, significant interactions and crossovers occur, with this compound playing a central role.
A key interaction involves the COX-2 enzyme. While COX-1 does not act on this compound, COX-2 can utilize this compound as a substrate, leading to the formation of a novel class of eicosanoids called 5-hydroxy-prostaglandins (5-OH-PGs). asbmb.orgresearchgate.net In vitro biochemical studies have shown that the reaction of COX-2 with 5S-HETE yields 5-hydroxy-prostaglandin H2 (5-OH-PGH2), an unstable endoperoxide intermediate. researchgate.netmdpi.com This intermediate then spontaneously rearranges to form more stable products, primarily 5-OH-PGE2 and 5-OH-PGD2. asbmb.orgresearchgate.net This biosynthetic crossover demonstrates how a product of the 5-LOX pathway can be further metabolized by an enzyme from the prostaglandin synthesis pathway. researchgate.netmdpi.com The biological functions of these novel 5-hydroxy-prostaglandins are still under investigation. asbmb.org
In addition to forming 5-OH-PGs, the interaction between COX-2 and 5S-HETE also yields minor by-products, including 5,11-dihydroxyeicosatetraenoic acid (5,11-di-HETE) and 5,15-dihydroxyeicosatetraenoic acid (5,15-di-HETE). researchgate.netmdpi.com
The relationship between this compound and prostaglandin synthesis can also be inhibitory. In human endothelial cells, 5(S)-HETE that has been esterified into phospholipids (B1166683) like phosphatidylcholine is associated with the inhibition of prostaglandin production. wikipedia.org However, in studies with cultured human luteal cells, this compound did not significantly affect the production of prostaglandin F2 alpha (PGF2α) or prostaglandin E2 (PGE2). nih.gov
Within its own lipoxygenase pathway, this compound is an intermediate in a larger cascade. It is formed from the reduction of 5-hydroperoxyeicosatetraenoic acid (5-HPETE). wikipedia.orgnih.gov This precursor, 5-HPETE, can also be converted by the enzyme LTA4 synthase into leukotriene A4 (LTA4), which is the gateway to the synthesis of all leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes. wikipedia.orgthemedicalbiochemistrypage.org Furthermore, this compound itself serves as a precursor for other biologically active molecules, most notably 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for granulocytes, which is formed through the oxidation of 5S-HETE. mdpi.comnih.gov
Table 2: Interactions of this compound with Prostaglandin and Other Eicosanoid Pathways
| Interacting Pathway/Enzyme | Substrate | Key Products | Finding/Observation | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5S-HETE | 5-OH-PGH2, 5-OH-PGE2, 5-OH-PGD2 | COX-2, but not COX-1, metabolizes this compound into novel 5-hydroxy-prostaglandins. | asbmb.orgresearchgate.net |
| Cyclooxygenase-2 (COX-2) | 5S-HETE | 5,11-di-HETE, 5,15-di-HETE | Minor by-products are formed during the oxidation of this compound by COX-2. | researchgate.netmdpi.com |
| Prostaglandin Synthesis | Arachidonic Acid | Prostaglandins | 5(S)-HETE esterified into phospholipids is associated with inhibition of prostaglandin production in endothelial cells. | wikipedia.org |
| Prostaglandin Synthesis | Arachidonic Acid | PGF2α, PGE2 | This compound did not significantly affect the production of these prostaglandins in cultured human luteal cells. | nih.gov |
| Leukotriene Synthesis | 5-HPETE | Leukotriene A4 (LTA4) | This compound's precursor, 5-HPETE, is a key intermediate for the entire leukotriene family. | wikipedia.orgthemedicalbiochemistrypage.org |
| 5-Hydroxyeicosanoid Dehydrogenase | 5S-HETE | 5-oxo-ETE | This compound is oxidized to form the potent inflammatory mediator 5-oxo-ETE. | mdpi.comnih.gov |
Methodologies for 5 Hete Research
Advanced Analytical Techniques for 5-HETE Quantification and Identification in Biological Matrices
The precise measurement and identification of this compound in biological samples are challenging due to its low concentrations and the complexity of biological matrices. Various advanced analytical techniques have been developed and refined to address these challenges.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a widely used and highly sensitive technique for the quantification of oxylipins, including this compound, in biological samples. nih.govmdpi.com This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. LC-MS/MS methods for oxylipin analysis offer high sensitivity and selectivity. nih.govmdpi.com Tandem MS/MS instruments coupled with HPLC or ultra-high performance liquid chromatography (UHPLC) can simultaneously analyze multiple analytes. mdpi.com The quantifiable range for this compound using LC-MS/MS with a suitable internal standard can be broad, for instance, from 0.005 to 200 ng/ml, depending on the internal standard used. nih.gov
Challenges in LC-MS/MS analysis of eicosanoids in biological matrices include their low concentrations (pM to nM range) and potential for artificial formation during sample collection and preparation. nih.gov Chromatographic separation is also critical due to the presence of numerous isomers with identical MS/MS pairs. nih.gov Optimizing the LC program is essential to achieve satisfactory separation from interfering isomers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standards
GC-MS is another powerful technique employed for the quantification of this compound. A key aspect of GC-MS quantification is the use of stable isotope-labeled internal standards, such as octadeuterated (±)-5-HETE (5(S)-HETE-d8). nih.govbiomol.comcaymanchem.combioscience.co.uklabchem.com.my These internal standards are chemically synthesized and added to samples to account for variations in extraction efficiency, derivatization yield, and instrumental response. nih.gov The availability of stable isotope analogs is a limiting factor in the quantitation of this compound by GC-MS analysis. nih.gov Procedures for the selective chemical synthesis of multimilligram quantities of octadeuterated (±)-5-HETE from octadeuterated arachidonic acid have been detailed for use as internal standards in GC-MS. nih.gov
Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA) for this compound Detection
Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA) are alternative methods for detecting and quantifying this compound. These immunoassay-based techniques utilize the specific binding of antibodies to this compound. While commercial EIA kits exist for some eicosanoids, a reliable commercial EIA kit specifically for this compound has been noted as not being available in some contexts. researchgate.net However, competitive EIA kits for this compound are listed as available from some suppliers. nordicbiosite.com EIA methods can be validated over specific concentration ranges. researchgate.net RIA has also been used for biomarker detection. windows.net
Sample Preparation Strategies for Targeted this compound Analysis (e.g., Solid-Phase Extraction, Chemical Derivatization)
Effective sample preparation is crucial for accurate this compound analysis in complex biological matrices. Strategies such as Solid-Phase Extraction (SPE) and chemical derivatization are commonly employed to isolate, purify, and concentrate this compound and remove interfering substances. mdpi.comscharlab.com
SPE is a versatile technique that utilizes a solid adsorbent material to selectively retain or exclude target compounds based on their physicochemical properties. scharlab.comorganomation.com It is widely used for isolating, purifying, and concentrating specific analytes from complex mixtures prior to analysis by techniques like LC-MS/MS or GC-MS. scharlab.comorganomation.com SPE offers advantages such as greater selectivity and cleanup compared to liquid-liquid extraction, reduced solvent consumption, and potential for automation. scharlab.com Various sorbent materials, including silica-based materials (e.g., C18) and polymeric resins, are used in SPE cartridges. organomation.commdpi.com SPE methods typically involve conditioning, sample loading, washing, and elution steps. scharlab.comorganomation.com Different SPE cartridges and methods have been successfully applied for extracting eicosanoids, including this compound, from various biological samples like plasma, liver tissue, and cell cultures. mdpi.com
Chemical derivatization involves modifying the structure of an analyte to enhance its detectability or improve chromatographic behavior. organomation.com For GC-MS analysis, chemical derivatization is often necessary to make the relatively polar fatty acids more volatile. Solid-phase analytical derivatization combines the advantages of derivatization and SPE, offering a versatile approach for analyzing analytes in complex matrices. researchgate.net Derivatization can enhance sensitivity and specificity in analytical techniques. researchgate.net For LC-MS analysis, derivatization of bioactive lipids with reagents like pentafluorobenzyl (PFB)-bromide before analysis can enhance sensitivity, particularly with techniques like electron capture (EC)APCI-MS. nih.govsemanticscholar.org
Chiral Analysis Methods for this compound Enantiomers
This compound exists as enantiomers, primarily 5(S)-HETE, which is enzymatically produced, and 5(R)-HETE, which can be formed through non-enzymatic oxidation. caymanchem.comwikipedia.org Resolving these enantiomers is important to distinguish enzymatically generated lipids from those arising non-enzymatically. semanticscholar.org Chiral analysis methods, typically employing chiral liquid chromatography coupled with mass spectrometry, are used for this purpose. nih.govsemanticscholar.orgnih.gov
Chiral LC-MS methods allow for the separation and quantification of 5(S)-HETE and 5(R)-HETE. nih.govsemanticscholar.orgnih.gov Ultra-HPLC (UHPLC) systems with chiral columns can achieve baseline separation of 5(R)-HETE and 5(S)-HETE. nih.gov Targeted chiral lipidomics approaches using stable isotope dilution LC-MS/MS methodology have been successfully employed to analyze eicosanoid enantiomers with high sensitivity and specificity. semanticscholar.orgnih.gov Electron capture atmospheric pressure chemical ionization (ECAPCI)-MS is a sensitive detection technique that can be coupled with chiral normal phase LC for resolving chiral lipid peroxidation products. semanticscholar.orgnih.gov Chiral reversed-phase LC coupled with negative ESI has also been used for the enantiomeric analysis of HETEs. nih.gov
Studies using chiral analysis have shown that in human serum, 5(S)-HETE generally prevails over the R-enantiomer. nih.govresearchgate.net However, the enantiomeric composition can vary depending on the biological source and conditions. researchgate.netthermofisher.comchemrxiv.org For instance, incubation of rat intestinal epithelial cells with aspirin (B1665792) showed a near equivalent concentration of 5(R)- and 5(S)-HETE, suggesting non-enzymatic formation under these conditions. thermofisher.com In contrast, in well-prepared and stored plasma, this compound, a canonical product of human lipoxygenases, shows an excess of one enantiomer. chemrxiv.org
Here is a table summarizing some chiral analysis findings for this compound enantiomers in serum:
| Analyte | Matrix | Concentration (ng/ml) | Enantiomeric Ratio (S:R) | Significance | Source |
| 5(S)-HETE | Human Serum | 10.59 ± 1.2 | Prevails over R | P ≤ 0.01 | researchgate.net |
| 5(R)-HETE | Human Serum | 7.26 ± 0.6 | - | P ≤ 0.01 | researchgate.net |
In Vitro Experimental Models for Studying this compound Biosynthesis and Action
In vitro experimental models are indispensable tools for investigating the cellular processes involved in this compound biosynthesis and its subsequent actions. These models allow for controlled manipulation of cellular environments and the study of specific enzymatic pathways and receptor interactions.
Diverse cell types are known to produce this compound, including various inflammatory cells such as neutrophils, eosinophils, monocytes, macrophages, and mast cells, where the enzyme responsible for its formation, ALOX5 (5-lipoxygenase), is highly expressed. wikipedia.org In vitro cell models are essential for investigating the molecular mechanisms by which various compounds might target the 5-LOX pathway and affect this compound formation. mdpi.com
Studies using isolated human neutrophils have demonstrated the acute generation of 5-LOX-derived lipids, including phospholipid-esterified 5-HETEs, upon activation by bacterial products or serum-opsonized bacteria. nih.gov These in vitro models allow for the characterization of newly generated lipids and the investigation of their biological actions, such as the regulation of superoxide (B77818) generation and IL-8 release. nih.gov
In vitro biochemical studies have shown that this compound, formed from the reduction of 5(S)-HpETE, can be further metabolized by enzymes like COX-2 to form other eicosanoids. mdpi.com Cell lines are also used to study this compound biosynthesis and the effect of inhibitors or stimuli. For example, studies in rat intestinal epithelial cells incubated with aspirin have provided insights into the non-enzymatic formation of this compound. thermofisher.com
While this compound itself may have limited biological activity in some contexts, it serves as a precursor for the formation of more biologically active molecules like 5-oxo-ETE. mdpi.com In vitro studies using cell models expressing the 5-oxo-ETE receptor (OXE) can help elucidate the actions mediated by this metabolite. nih.gov
In vitro models using cultured pituitary cells have been used to investigate the effect of this compound on hormone release. glowm.com These studies have suggested that specific pituitary cells might produce this compound and that it can promote luteinizing hormone (LH) release. glowm.com
The use of in vitro models allows for detailed investigations into the enzymatic pathways of this compound formation, its subsequent metabolism, and its interactions with cellular components and receptors, contributing significantly to the understanding of its biological roles.
Application of Diverse Mammalian Cell Culture Systems
Mammalian cell culture systems are widely used to investigate the cellular synthesis, metabolism, and effects of this compound. These systems allow for controlled environments to study the enzymatic pathways involved in this compound production and its interactions with cellular components. Various cell types are employed, depending on the specific research question, including those known to express 5-LO, such as leukocytes (e.g., neutrophils and macrophages) wikipedia.orgnih.gov. Studies using cell cultures have demonstrated that this compound can be incorporated into cellular phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine (B1630911), and can influence other lipid mediator pathways, such as reducing prostaglandin (B15479496) E2 production in certain kidney cells physiology.org.
For instance, studies investigating the impact of dietary compounds on the 5-LO pathway frequently utilize in vitro cell models. These studies have shown that various phenolic compounds can reduce the formation of this compound and other 5-LO products like Leukotriene B4 (LTB4) in stimulated leukocytes mdpi.comnih.gov. AGS cells (a gastric cancer cell line) have been used to show that compounds like nordihydroguaiaretic acid (NDGA) can decrease this compound synthesis mdpi.com. Madin-Darby canine kidney (MDCK) cells have been used to study the uptake, distribution, and metabolism of this compound, revealing that these cells can take up this compound and incorporate it into phospholipids, affecting prostaglandin production physiology.org.
Data from cell culture studies can illustrate the impact of various substances on this compound production:
| Cell Type | Stimulus | Treatment/Intervention | Effect on this compound Production | Reference |
| Stimulated Leukocytes | (Not specified) | Urolithin C | Reduced | nih.gov |
| AGS cells | (Not specified) | NDGA (10 μM) | Decreased | mdpi.com |
| MDCK cells | Incubated with this compound | (Uptake study) | Incorporated into phospholipids | physiology.org |
Isolated Enzyme Assays for Investigating 5-LO and 5-HEDH Activity
Isolated enzyme assays are crucial for understanding the biochemical properties and activity of the enzymes involved in this compound metabolism, primarily 5-LO and 5-HEDH. These assays allow researchers to study enzyme kinetics, substrate specificity, and the effects of inhibitors or activators in a controlled in vitro setting.
Studies using isolated enzymes have characterized the activity of 5-LO in converting arachidonic acid to 5S-HpETE, which is then reduced to 5S-HETE lipidmaps.org. Isolated enzyme assays have also been used to investigate 5-HEDH, the enzyme responsible for the conversion of 5S-HETE to 5-oxo-ETE. Research indicates that 5-HEDH can act bi-directionally, favoring the formation of 5-oxo-ETE in the presence of excess NADP+ and reducing 5-oxo-ETE back to 5S-HETE with excess NADPH wikipedia.org. These assays are vital for identifying and characterizing molecules that modulate the activity of these enzymes.
In Vivo Animal Models for Investigating this compound Function and Pathway Contributions
In vivo animal models are indispensable for studying the complex biological roles of this compound within a living organism and its contributions to various physiological and pathological processes. These models allow for the investigation of this compound's effects on tissue and organ function, as well as its involvement in disease development.
Gene Knockout and Knockdown Models (e.g., 5-LO deficient mice)
Gene knockout and knockdown models, particularly those targeting 5-LO (ALOX5), have been instrumental in elucidating the in vivo functions of the this compound pathway. 5-LO deficient mice (ALOX5-/-) are commonly used to study the consequences of eliminating this compound and leukotriene production. These models have provided insights into the role of 5-LO products in inflammation, immune responses, and specific disease contexts like atherosclerosis and neurodegenerative diseases nih.govnih.govahajournals.orgoup.comresearchgate.net.
Studies using 5-LO knockout mice have shown a significant reduction in the levels of this compound and LTB4 mdpi.com. For example, ALOX5-deficient mice exhibited reduced atherosclerotic lesion development, suggesting a pro-atherogenic role for 5-LO products ahajournals.orgoup.com. In the context of Alzheimer's disease models, genetic absence of 5-LO in mice led to a reduction in amyloid-beta levels, indicating a role for 5-LO products like this compound in amyloid pathology nih.gov.
Data from knockout studies often compare metabolite levels between wildtype and knockout animals:
| Animal Model | Genotype | Metabolite Measured | Observation | Reference |
| Mouse | Wildtype | This compound, LTB4 | Detectable levels | mdpi.com |
| Mouse | ALOX5-KI | This compound, LTB4 | Significantly smaller quantities or no detection | mdpi.com |
| Tg2576 mice (AD model) | 5-LO -/- | Amyloid-beta | Significant reduction | nih.gov |
| Mouse | 5-LO -/- | Endogenous Aβ | Significant lower total levels | nih.gov |
Pharmacological Intervention Studies with Pathway Modulators in Animal Models
Pharmacological intervention studies in animal models involve administering compounds that modulate the activity of enzymes in the this compound pathway, such as 5-LO inhibitors or 5-HEDH inhibitors. These studies help to assess the in vivo effects of altering this compound levels or signaling.
Studies using pharmacological inhibitors of 5-LO in animal models have demonstrated effects on inflammation and disease progression. For instance, a selective 5-LO inhibitor administered to an Alzheimer's disease mouse model resulted in a reduction of amyloid-beta levels, similar to the genetic knockout studies nih.gov. Pharmacological modulation of the 5-LO pathway has also been investigated in models of inflammatory bowel diseases and arthritis mdpi.comnih.gov.
An example of pharmacological intervention data in animal models:
| Animal Model | Intervention | Metabolite Measured | Observation | Reference |
| Tg2576 mice (AD model) | Selective 5-LO inhibitor | Amyloid-beta | Significant reduction | nih.gov |
| Cy/+ rats (PKD model) | Lovastatin (4 mg/kg/day) | Plasma LTB4 | Successful in reducing plasma concentration | researchgate.net |
| Cy/+ rats (PKD model) | Lovastatin (4 mg/kg/day) | Plasma this compound | No change observed | researchgate.net |
Transgenic Animal Models in this compound Research
Transgenic animal models involve the introduction of foreign genetic material or the specific alteration of endogenous genes to study the function of particular proteins or pathways, including those related to this compound metabolism. These models can be used to overexpress 5-LO or related enzymes, express mutant forms of these enzymes, or introduce reporter genes to track pathway activity umich.edurogelcancercenter.orgnih.gov.
While less common specifically for direct this compound studies compared to 5-LO knockout models, transgenic approaches can provide valuable insights. For example, transgenic mice overexpressing human 15-lipoxygenase-1 under a specific promoter have been used to study the production of other lipoxygenase products, and such models could potentially be adapted to study altered 5-LO or 5-HEDH expression and its consequences on this compound levels and downstream effects mdpi.com. These models allow for the investigation of the effects of targeted gene expression on this compound production and related phenotypes.
Pharmacological Modulation of 5 Hete Pathways in Research
Utilization of 5-Lipoxygenase (5-LO) Inhibitors in Experimental Studies
5-Lipoxygenase (5-LO, ALOX5) is the pivotal enzyme initiating the biosynthesis of 5-HETE from arachidonic acid. Consequently, inhibitors targeting 5-LO are widely used in experimental studies to investigate the effects of reduced this compound production. Inhibition of 5-LO blocks the formation of this compound and subsequently other downstream metabolites like leukotrienes and 5-oxo-ETE. mdpi.comresearchgate.netnih.gov
Research findings demonstrate that inhibiting 5-LO can have significant effects in various cellular and animal models. For instance, inhibition of 5-LO by MK886, a FLAP (5-LO activating protein) inhibitor that indirectly affects 5-LO activity, has been shown to completely block this compound production and induce massive apoptosis in human prostate cancer cells. pnas.orgpnas.org This suggests a critical role for 5-LO activity and its products, including this compound, in the survival of these cells. Exogenous addition of this compound was able to protect these cells from the apoptosis induced by 5-LO inhibitors, further supporting the role of this compound as a survival factor in this context. pnas.orgpnas.org
Similarly, studies in pancreatic cancer cell lines have shown that LOX inhibitors block proliferation, and this effect can be reversed by the addition of this compound, indicating a growth stimulatory role for 5-LO metabolites. spandidos-publications.commdpi.com Zileuton, another 5-LO inhibitor, has been shown to induce apoptosis and decrease 5-LO mRNA and protein levels in pancreatic cancer cells. spandidos-publications.com
In inflammatory research, 5-LO inhibitors are utilized to study the pathway's contribution to inflammatory processes. Dietary phenolic compounds like caffeic acid, hydroxytyrosol, resveratrol, curcumin, nordihydroguaiaretic acid (NDGA), and quercetin (B1663063) have been reported to reduce the formation of 5-LO products, including this compound, in in vitro studies. mdpi.comresearchgate.net While these compounds show promise as 5-LO modulators in research settings, the in vivo evidence regarding the effects of dietary phenolics on the 5-LO pathway is less conclusive. mdpi.comresearchgate.net
Studies using animal models of arthritis have described positive effects linked to the modulation of 5-LO expression, although the specific compounds responsible in crude extracts were often unclear. mdpi.com Pharmacological targeting of the 5-LO pathway has also been investigated in preclinical models of cardiovascular disease and acute lung injury, demonstrating reduced inflammation and injury in some cases. oup.comnih.gov
However, it is important to note that inhibiting 5-LO can potentially shunt arachidonic acid metabolism towards other pathways, such as the COX-2 pathway, which could result in increased levels of pro-inflammatory metabolites. mdpi.com Furthermore, some studies have highlighted potential cytotoxic off-target effects of 5-LO inhibitors at higher concentrations. frontiersin.org
Application of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Modulators
5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is the enzyme responsible for oxidizing this compound to 5-oxo-ETE, a more potent lipid mediator in certain contexts. mdpi.comelsevier.esnih.govnih.govkarger.com Modulators of 5-HEDH are employed in research to investigate the specific roles of 5-oxo-ETE formation from this compound.
5-HEDH is a microsomal enzyme that exhibits high selectivity for 5S-HETE as a substrate and requires NADP⁺ as a cofactor for the oxidation reaction. nih.govnih.govportlandpress.comresearchgate.net The enzyme can also catalyze the reverse reaction, reducing 5-oxo-ETE back to 5S-HETE in the presence of NADPH, although the forward reaction is generally favored. nih.govwikipedia.org
Research indicates that 5-HEDH activity is present in a variety of cell types, including inflammatory cells like neutrophils, monocytes, and eosinophils, as well as structural cells such as airway epithelial and smooth muscle cells, vascular endothelial cells, and various cancer cell lines. karger.comresearchgate.netwikipedia.org The synthesis of 5-oxo-ETE from this compound by 5-HEDH is significantly regulated by the intracellular NADP⁺/NADPH ratio. Conditions that increase this ratio, such as oxidative stress and activation of the respiratory burst in phagocytic cells, favor the formation of 5-oxo-ETE. nih.govkarger.comportlandpress.comresearchgate.net
Studies have investigated compounds that can inhibit 5-HEDH activity. For example, certain 5-hydroxy fatty acids have been examined for their ability to inhibit the conversion of this compound to 5-oxo-ETE by U937 cell microsomes. researchgate.net These studies help to understand the substrate selectivity of 5-HEDH and identify potential tools for modulating its activity in research.
While 5-HEDH has been characterized biochemically, its structure and the gene encoding it have not yet been fully defined. nih.govwikipedia.org This limits the availability of highly specific genetic or pharmacological tools directly targeting the enzyme itself, compared to targeting 5-LO or the OXER1 receptor. However, modulating the cellular redox state to influence NADP⁺/NADPH levels can indirectly affect 5-HEDH activity and 5-oxo-ETE production in experimental settings. nih.govkarger.comportlandpress.com
Research Tools Targeting the Oxoeicosanoid Receptor 1 (OXER1/GPR99)
The biological actions of 5-oxo-ETE, the oxidation product of this compound, are primarily mediated through its specific G protein-coupled receptor, Oxoeicosanoid Receptor 1 (OXER1), also known as GPR99. researchgate.netresearchgate.netmdpi.comguidetopharmacology.orgresearchgate.netencyclopedia.pubnih.govresearchgate.net Research tools targeting OXER1 are essential for understanding the downstream signaling and functional consequences of 5-oxo-ETE binding.
OXER1 is highly expressed on various inflammatory cells, including eosinophils, neutrophils, monocytes, and basophils, where 5-oxo-ETE acts as a potent chemoattractant. researchgate.netresearchgate.netguidetopharmacology.orgresearchgate.netresearchgate.netpatsnap.com OXER1 is also found in various tissues and cells, including certain cancer cell lines derived from prostate, breast, ovarian, and kidney cancers. researchgate.netresearchgate.net
Research tools targeting OXER1 include agonists and antagonists. Agonists, such as 5-oxo-ETE itself, are used to activate the receptor and study the resulting cellular responses, such as calcium mobilization, chemotaxis, and cell proliferation. researchgate.netresearchgate.net Studies have shown that 5-oxo-ETE can induce rapid calcium mobilization and chemotaxis in neutrophils through OXER1 activation. researchgate.net In prostate and breast cancer cells, OXER1 activation by 5-oxo-ETE has been linked to increased cell proliferation and survival. researchgate.netresearchgate.net
Antagonists of OXER1 are crucial for blocking the effects of 5-oxo-ETE and determining the extent to which OXER1 signaling contributes to specific biological processes or pathological conditions. The availability of selective and potent OXER1 antagonists, such as the indole (B1671886) derivative S-Y048, facilitates investigations into the pathophysiological role of 5-oxo-ETE and the potential therapeutic utility of targeting OXER1. researchgate.netguidetopharmacology.orgresearchgate.net Studies using OXER1 antagonists or siRNA-mediated downregulation of OXER1 expression have demonstrated reduced cell viability and migration in cancer cell lines, highlighting the receptor's role in tumor biology. guidetopharmacology.orgresearchgate.netresearchgate.net
While 5-oxo-ETE is the primary ligand for OXER1 with the highest affinity and potency, other oxidized arachidonic acid derivatives may also interact with the receptor. nih.govresearchgate.net Furthermore, OXER1 has been reported to be a receptor for 2-oxoglutarate, LTC4, and LTD4 in some contexts, adding complexity to its signaling. mdpi.comencyclopedia.pub Research tools are continually being developed to better understand the specific ligand-receptor interactions and downstream signaling pathways mediated by OXER1.
Development and Application of Synthetic Analogues and Derivatives of this compound for Research
Synthetic analogues and derivatives of this compound are valuable research tools used to probe the structural requirements for biological activity, investigate metabolic pathways, and develop more stable or potent modulators of this compound signaling. These compounds can include modifications to the fatty acid chain, the hydroxyl group, or the double bonds.
Research applications of this compound analogues and derivatives include studying their binding affinity to potential receptors (such as G2A/GPR132, which has been identified as a receptor for this compound and other lipid mediators), their metabolism by enzymes like 5-HEDH and cytochrome P450 enzymes (e.g., CYP4F3, which can metabolize this compound to 5,20-diHETE), and their effects on cellular functions like proliferation, chemotaxis, and apoptosis. mdpi.comwikipedia.orgresearchgate.netencyclopedia.pubcaymanchem.com
Studies examining the metabolism of a series of 5-hydroxy fatty acid analogues by 5-HEDH have provided insights into the substrate selectivity of this enzyme, indicating a requirement for a hydroxyl group in the 5-position and a 6-trans double bond adjacent to it for optimal activity. nih.govresearchgate.net
Furthermore, synthetic analogues of 5-oxo-ETE, the metabolite of this compound, have been developed to investigate OXER1 receptor interactions and downstream signaling. These analogues can be designed to be more stable or to have altered potency or selectivity compared to the native ligand. The synthesis of indole-based compounds mimicking regions of 5-oxo-ETE has led to the identification of potent OXER1 antagonists for research into eosinophilic diseases. researchgate.net
The use of synthetic analogues and derivatives allows researchers to systematically explore the structure-activity relationships of this compound and its metabolites, providing valuable information for understanding their biological roles and for the rational design of pharmacological tools targeting these pathways.
Future Directions and Identified Research Gaps in 5 Hete Biology
Deeper Elucidation of Novel 5-HETE Receptors and Undiscovered Signaling Pathways
While this compound has been shown to activate cells and is a precursor to the more potent mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which acts via the oxoeicosanoid receptor 1 (OXER1, also known as GPR99), the direct receptor-mediated actions of this compound itself are not fully characterized. Early studies suggested 5(S)-HETE acts through a receptor distinct from leukotriene B4 (LTB4) receptors wikipedia.org. G2A/GPR132 has been identified as a receptor for this compound, although it is also activated by other lipid mediators researchgate.net. The relatively modest potency of this compound compared to 5-oxo-ETE in activating certain cell types, such as neutrophils, has led to the hypothesis that its effects might be mediated indirectly or that other, more specific receptors for this compound may exist nih.govnih.gov.
Future research needs to focus on definitively identifying and characterizing novel receptors that bind this compound with high affinity and specificity. This includes employing advanced receptor deorphanization techniques and functional genomics approaches. Furthermore, a comprehensive understanding of the downstream signaling pathways activated upon this compound binding to its putative receptors is crucial. Investigations should explore G protein-coupled signaling, as suggested by the nature of known lipid mediator receptors, as well as potentially novel or non-canonical signaling cascades that mediate this compound's diverse biological effects in different cell types and tissues. The interplay between direct this compound signaling and the potent actions of its metabolite, 5-oxo-ETE, also warrants further detailed investigation to dissect their respective contributions to cellular responses.
Comprehensive Investigation of this compound Interactions and Cross-Talk with Broader Lipidomic Networks
This compound exists within a complex network of lipid mediators derived from polyunsaturated fatty acids, including other hydroxyeicosatetraenoic acids (HETEs), leukotrienes, prostaglandins (B1171923), lipoxins, and specialized pro-resolving mediators. It can be further metabolized by enzymes such as ALOX15, ALOX12, and Cyclooxygenase-2 into various diHETEs wikipedia.orgresearchgate.net. Additionally, this compound can be esterified into cellular phospholipids (B1166683), integrating it into structural lipids wikipedia.orgnih.gov. Transcellular biosynthesis, where this compound or its precursors are transferred between different cell types for further metabolism, adds another layer of complexity to its biological roles wikipedia.orgmdpi.com.
A significant research gap lies in comprehensively mapping the interactions and cross-talk between this compound and the broader lipidome. Advanced lipidomic profiling techniques are needed to simultaneously quantify this compound, its metabolites, and other lipid mediators in various biological contexts (cells, tissues, biofluids) under different physiological and pathological conditions news-medical.netresearchgate.netbmj.com. Future studies should investigate how alterations in the production or metabolism of other lipid classes (e.g., sphingolipids, endocannabinoids) influence this compound levels and activity, and vice versa researchgate.net. Understanding the functional consequences of this compound esterification into phospholipids and the mechanisms and implications of transcellular lipid mediator exchange involving this compound are also critical areas for future research. The inherent connections and compensations within the arachidonic acid pathway and its interactions with other lipid pathways contribute to its complexity and highlight the need for a holistic lipidomic approach ahajournals.org.
Advancements in Analytical Methodologies for High-Resolution Profiling of this compound and its Metabolites
Accurate and sensitive quantification of this compound and its diverse metabolites from complex biological matrices remains a challenge, particularly for studies requiring high spatial or single-cell resolution, or for routine clinical applications. While liquid chromatography-mass spectrometry (LC-MS/MS) based methods are widely used for targeted lipidomics and have been applied to measure this compound and other eicosanoids, there is a continuous need for methodological advancements nih.govresearchgate.netbmj.commdpi.comcapes.gov.brcaymanchem.comresearchgate.net.
Future directions in analytical methodologies should focus on developing more sensitive, specific, and high-throughput techniques for the simultaneous profiling of this compound, its stereoisomers (5(S)-HETE and 5(R)-HETE), and its various metabolic products, including oxidized and esterified forms wikipedia.orgnih.gov. This includes improving sample preparation techniques to minimize ex vivo auto-oxidation and degradation, developing novel chromatographic separations for better resolution of isomers, and enhancing mass spectrometry detection limits. The development of reliable and standardized methods for the clinical determination of 5-LO activity based on the profile of this compound and its metabolites is also a noted research gap capes.gov.br. Advancements in imaging mass spectrometry could enable the spatial localization of this compound and its metabolites within tissues, providing valuable insights into their roles in specific cellular microenvironments.
Further Understanding of this compound's Precise Mechanistic Roles in Specific Physiological and Pathophysiological Processes
Despite being implicated in inflammation, allergy, various cancers, bone remodeling, steroid production, and diabetic retinopathy, the precise, detailed molecular mechanisms by which this compound directly contributes to these diverse physiological and pathophysiological processes require much further study wikipedia.orgebi.ac.ukmdpi.com. While some studies have begun to unravel specific pathways, such as the ALOX5/5-HETE-Nrf2 axis in glioma-associated macrophages bmj.com, the full spectrum of this compound's direct cellular targets and downstream effectors in different disease contexts is not well understood.
Future research should employ a combination of in vitro, in vivo, and ex vivo approaches to dissect the specific mechanistic roles of this compound. This includes utilizing genetic tools to manipulate 5-LOX expression or activity, pharmacological inhibitors targeting this compound producing or metabolizing enzymes, and cell-specific or tissue-specific models. Studies should aim to identify the specific cell types that produce and respond to this compound in different diseases, delineate the intracellular signaling pathways activated by this compound in these cells, and determine how these signals contribute to the observed functional outcomes (e.g., cell migration, proliferation, differentiation, cytokine production, barrier function) bmj.comfrontiersin.org. Further investigation is needed to clarify the roles of this compound independent of its conversion to 5-oxo-ETE and to understand the complex interplay between this compound and other lipid mediators in driving disease progression.
Exploration of this compound Pathway Components as Research Targets for Mechanistic Studies in Disease Models
The enzymes involved in this compound biosynthesis (primarily ALOX5 and its activating protein FLAP) and its metabolism (e.g., 5-HEDH, enzymes involved in diHETE formation and esterification), as well as its putative receptors, represent potential research targets for mechanistic studies in disease models researchgate.netnih.govmdpi.commdpi.comresearchgate.netacs.org. While inhibitors targeting 5-LOX are being explored, and OXER1 antagonists are available, the therapeutic potential of targeting other specific components of the this compound pathway is less explored researchgate.netnih.gov.
Future research should focus on utilizing selective inhibitors or genetic manipulation of specific this compound pathway components to investigate their precise roles in various disease models. This includes studying the effects of inhibiting 5-HEDH to modulate 5-oxo-ETE levels relative to this compound, targeting enzymes involved in this compound esterification, or modulating the activity of specific putative this compound receptors researchgate.netnih.gov. Investigating the outcomes of simultaneously targeting multiple components within the 5-LOX pathway or pathways that interact with it (e.g., COX-2, sEH) could reveal synergistic or opposing effects and provide insights into the compensatory mechanisms within lipid mediator networks mdpi.comresearchgate.net. Such mechanistic studies are crucial for understanding the contribution of individual pathway components to disease pathogenesis and for identifying promising targets for future therapeutic development. The lack of a crystal structure for human 5-LOX remains an obstacle for structure-based inhibitor design and highlights a need for further structural studies or computational approaches acs.org.
Q & A
Basic: What is the role of 5-HETE in inflammatory pathways, and how can researchers validate its biochemical interactions experimentally?
Answer:
this compound (5-hydroxyeicosatetraenoic acid) is a lipid mediator derived from arachidonic acid via 5-lipoxygenase (5-LOX). It plays a dual role in inflammation, acting as a precursor for pro-inflammatory mediators like 5-oxo-ETE and modulating neutrophil apoptosis . To validate its interactions:
- Methodology : Use in vitro neutrophil culture models to track this compound metabolism via LC-MS/MS. Monitor changes in downstream metabolites (e.g., 5-oxo-ETE) under oxidative stress conditions.
- Key Controls : Include ω-oxidation inhibitors (e.g., ketoconazole) to isolate 5-HEDH activity. Validate findings with isotopic labeling (e.g., deuterated this compound) to confirm enzymatic pathways .
Advanced: How should researchers design experiments to address contradictory data on this compound’s role in neutrophil apoptosis?
Answer:
Contradictions arise from variations in experimental models (e.g., freshly isolated vs. cultured neutrophils). To resolve this:
- Experimental Design :
- Compare this compound levels in neutrophils at 0h (fresh) vs. 24h (cultured) using LC-MS/MS.
- Quantify apoptosis markers (annexin V/PI) alongside metabolite profiling to correlate this compound dynamics with cell viability .
- Data Analysis : Use multivariate regression to distinguish between ω-oxidation and 5-HEDH activity. Address confounding factors (e.g., culture media additives) by standardizing protocols across labs .
Basic: What are the best practices for detecting and quantifying this compound in biological samples?
Answer:
- Methodology :
- Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate lipids from plasma or cell lysates.
- Detection : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high specificity.
- Validation : Include internal standards (e.g., d8-5-HETE) to correct for matrix effects and ensure reproducibility .
- Pitfalls : Avoid prolonged sample storage at room temperature, as this compound is prone to auto-oxidation.
Advanced: How can researchers model the kinetic behavior of this compound metabolism in dynamic systems?
Answer:
- Computational Approach :
- Develop a compartmental model using tools like COPASI or MATLAB, incorporating enzyme kinetics (e.g., 5-LOX, 5-HEDH).
- Parameterize the model with experimental data from time-course LC-MS/MS analyses .
- Experimental Validation : Perturb key enzymes (e.g., siRNA knockdown of 5-HEDH) and compare simulated vs. observed metabolite fluxes.
Basic: What strategies are effective for identifying gaps in this compound-related literature?
Answer:
- Systematic Review :
- Use databases like PubMed and Google Scholar with keywords: "this compound metabolism," "neutrophil inflammation," "lipid mediators."
- Filter results by study type (e.g., in vitro, animal models) and year (prioritize 2015–2025).
- Gap Analysis : Map findings to biological contexts (e.g., cancer vs. acute inflammation) and note understudied pathways (e.g., cross-talk with resolvins) .
Advanced: How should researchers handle variability in this compound quantification across different LC-MS/MS platforms?
Answer:
- Standardization Protocol :
- Use a shared reference standard (e.g., commercially available this compound) across labs.
- Perform inter-laboratory calibration with blinded replicates to assess platform variability.
- Data Normalization : Express this compound levels relative to total protein content or arachidonic acid abundance to reduce technical noise .
Basic: What ethical considerations apply when designing animal studies involving this compound modulation?
Answer:
- Guidelines :
Table 1: Key Findings in this compound Research
| Study Focus | Methodology | Key Result | Reference |
|---|---|---|---|
| Neutrophil apoptosis | LC-MS/MS + cell culture | This compound decreases in cultured neutrophils, correlating with increased 5-oxo-ETE | |
| Enzyme kinetics | Isotopic labeling | 5-HEDH activity dominates in oxidative stress conditions | |
| Cross-species variability | Comparative LC-MS/MS | Human neutrophils show higher this compound turnover vs. murine models |
Advanced: What computational tools can predict this compound’s interactions with novel drug targets?
Answer:
- Tools :
- Molecular Docking : Use AutoDock Vina to simulate this compound binding to receptors (e.g., BLT2).
- Network Pharmacology : Construct interaction networks via STRING or Cytoscape, integrating lipidomic and proteomic data.
- Validation : Confirm predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
